molecular formula C16H13ClN2O2 B6143700 3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid CAS No. 733030-70-1

3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid

Cat. No. B6143700
CAS RN: 733030-70-1
M. Wt: 300.74 g/mol
InChI Key: QAVNFLXPWBXWOQ-JYRVWZFOSA-N
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Description

The compound “3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The presence of the pyrrole ring suggests that this compound could potentially have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It contains a pyrrole ring, which is a five-membered aromatic ring with alternating single and double bonds . The presence of the 4-chlorophenyl group suggests that there is a chlorine atom attached to a phenyl ring, which is then attached to the pyrrole ring . The 2-cyanoprop-2-enoic acid group indicates the presence of a cyanide group (-CN) and a carboxylic acid group (-COOH) on a propene structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrrole ring, the 4-chlorophenyl group, and the 2-cyanoprop-2-enoic acid group. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic aromatic substitution reactions . The chlorine atom on the phenyl ring is an electron-withdrawing group, which could make the ring more susceptible to electrophilic attack . The cyanide group is a good leaving group, and the carboxylic acid group can participate in a variety of reactions, including esterification and amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be predicted based on its structure. It is likely to be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic rings . The presence of the carboxylic acid group suggests that it would be somewhat polar and could form hydrogen bonds .

properties

IUPAC Name

(Z)-3-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-10-7-12(8-13(9-18)16(20)21)11(2)19(10)15-5-3-14(17)4-6-15/h3-8H,1-2H3,(H,20,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAVNFLXPWBXWOQ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C(C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C(/C#N)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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